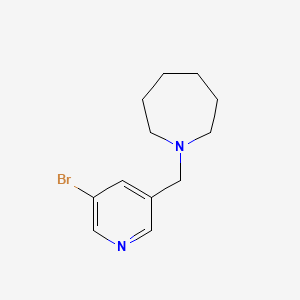

1-((5-Bromopyridin-3-yl)methyl)azepane

Beschreibung

1-((5-Bromopyridin-3-yl)methyl)azepane is a brominated heterocyclic compound featuring a seven-membered azepane ring linked via a methylene group to the 3-position of a 5-bromopyridine scaffold. Its molecular formula is C₁₂H₁₇BrN₂, with a molecular weight of 269.19 g/mol, and it is registered under CAS number 1779243-00-3 . The bromine atom at the pyridine’s 5-position enhances electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and drug discovery. The azepane ring contributes conformational flexibility, which can influence binding affinity and metabolic stability in biological systems .

Eigenschaften

IUPAC Name |

1-[(5-bromopyridin-3-yl)methyl]azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-7-11(8-14-9-12)10-15-5-3-1-2-4-6-15/h7-9H,1-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTKKFFCKLBJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-((5-Bromopyridin-3-yl)methyl)azepane can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromopyridin-3-ylmethanamine with an appropriate azepane derivative under controlled conditions. The reaction typically requires a catalyst and may be performed under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((5-Bromopyridin-3-yl)methyl)azepane can undergo various chemical reactions, including:

Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.

Reduction: The azepane ring can be reduced to form a corresponding azepane derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracetic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as ammonia, alcohols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Reduced azepane derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Anticancer Activity : Recent studies have identified compounds similar to 1-((5-Bromopyridin-3-yl)methyl)azepane as potential inhibitors of cancer cell proliferation. For example, analogs targeting specific mutations in colorectal cancer have shown promising results in inhibiting growth in vitro and in vivo .

- Kinase Inhibition : The compound has been explored for its ability to inhibit tyrosine kinases, which are crucial in various signaling pathways related to cancer progression .

- Neuroscience

-

Synthetic Chemistry

- Building Block for Complex Molecules : The unique structure of this compound allows it to serve as a versatile building block in the synthesis of more complex organic molecules, which can be useful in drug discovery and development.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various TASIN analogs, including those derived from azepane structures. These compounds demonstrated selective toxicity against colon cancer cell lines with specific genetic mutations while sparing normal cells. The structure-activity relationship (SAR) highlighted the importance of substituents on the azepane ring for enhancing potency .

Case Study 2: Kinase Inhibition

Research into Abelson-family tyrosine kinase inhibitors revealed that modifications on azepane derivatives could lead to compounds with improved selectivity and efficacy against specific kinase targets involved in cancer signaling pathways. This suggests that this compound could be further developed into a therapeutic agent .

Wirkmechanismus

The mechanism by which 1-((5-Bromopyridin-3-yl)methyl)azepane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Bromine Position and Reactivity: The 5-bromo substitution in this compound distinguishes it from positional isomers like 2-(azepan-1-yl)-5-bromopyridin-3-amine.

- Ring Size and Flexibility : The seven-membered azepane ring confers greater conformational flexibility compared to six-membered piperidine derivatives (e.g., 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine). This flexibility can improve binding to sterically demanding biological targets but may reduce metabolic stability due to increased oxidation susceptibility .

- Functional Group Variations : The absence of bromine in 1-(pyridin-3-yl)azepane simplifies its reactivity profile, making it less suitable for covalent bonding applications but more lipophilic .

Biologische Aktivität

1-((5-Bromopyridin-3-yl)methyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a brominated pyridine ring linked to an azepane structure. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that various brominated pyridine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have highlighted that similar azepane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study assessing the effects of azepane derivatives on colon cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of specific oncogenic pathways, which could be a target for further drug development.

The biological activity of this compound is thought to stem from its ability to interact with key molecular targets within cells:

- Receptor Binding: The bromine atom may facilitate interactions with protein receptors, enhancing binding affinity.

- Enzyme Inhibition: Similar compounds have shown potential in inhibiting enzymes involved in cancer progression, such as kinases.

- Membrane Disruption: The lipophilicity imparted by the azepane structure may allow it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and selectivity towards cancer cells while minimizing toxicity.

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.